![molecular formula C16H21N3O5 B12552851 2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine CAS No. 188949-29-3](/img/structure/B12552851.png)
2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside that is a key component of RNA. The modification at the 3-position with a 2-hydroxyphenylmethyl group and the reduction at the 2’-position make this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the 2-Hydroxyphenylmethyl Group: The 2-hydroxyphenylmethyl group is introduced through a series of reactions, including halogenation and nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes or pathways involved in DNA and RNA synthesis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent nucleoside, which is a key component of RNA.
2’-Deoxycytidine: A related compound lacking the 2-hydroxyphenylmethyl group.
3’-Deoxycytidine: Another analog with a different modification.
Uniqueness
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is unique due to the specific modification at the 3-position and the reduction at the 2’-position. These structural changes can confer different biological activities and chemical reactivity compared to other nucleoside analogs.
Propriétés
Numéro CAS |
188949-29-3 |
|---|---|
Formule moléculaire |
C16H21N3O5 |
Poids moléculaire |
335.35 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(2-hydroxyphenyl)methyl]-4H-pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O5/c17-14-5-6-18(15-7-12(22)13(9-20)24-15)16(23)19(14)8-10-3-1-2-4-11(10)21/h1-6,12-15,20-22H,7-9,17H2/t12-,13+,14?,15+/m0/s1 |
Clé InChI |
RKWQKGWQHXVZIY-MCBWDKPDSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


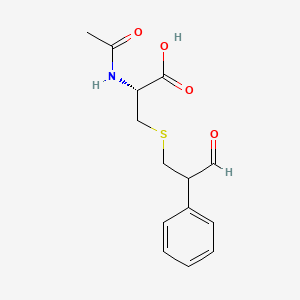
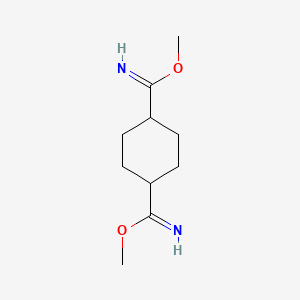

![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
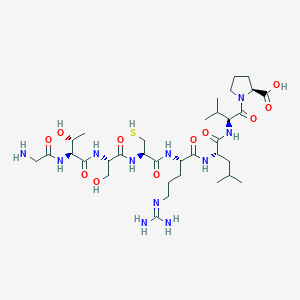
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
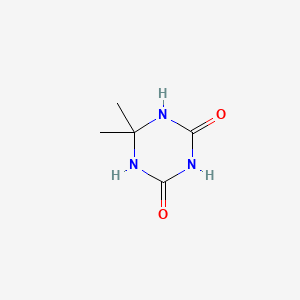
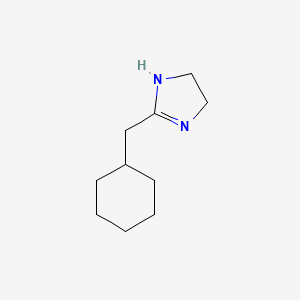

![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
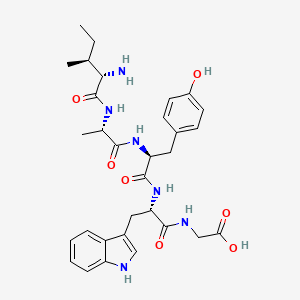
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)

![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
